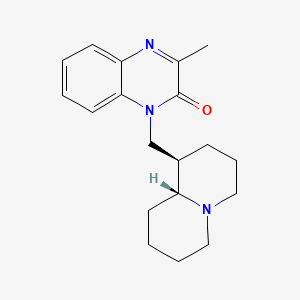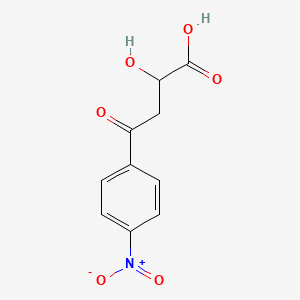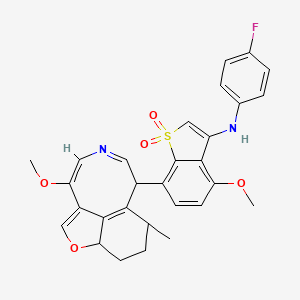
Cvdc, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cvdc, (Z)- is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to undergo various chemical reactions, making it a valuable tool in synthetic chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cvdc, (Z)- typically involves several steps, starting with the preparation of precursor compounds. Common synthetic routes include acylation of diazoalkanes, diazo transfer reactions, and dehydrogenation of hydrazones . These methods often require specific reaction conditions, such as controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of Cvdc, (Z)- is scaled up using continuous flow techniques. These methods allow for safer and more environmentally friendly procedures, reducing the risks associated with handling reactive intermediates . The use of automated systems and advanced monitoring technologies ensures consistent quality and efficiency in large-scale production.
化学反応の分析
Types of Reactions: Cvdc, (Z)- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which can interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in reactions with Cvdc, (Z)- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles, depending on the desired product .
Major Products: The major products formed from reactions involving Cvdc, (Z)- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
科学的研究の応用
Cvdc, (Z)- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various transformations . In biology and medicine, Cvdc, (Z)- is studied for its potential therapeutic properties, including its ability to interact with biological targets and modulate cellular pathways . Industrial applications include its use in the production of specialty chemicals and materials with unique properties .
作用機序
The mechanism of action of Cvdc, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. These interactions are often mediated by the compound’s functional groups, which can form covalent or non-covalent bonds with target molecules . The pathways involved in these interactions can vary depending on the specific application and the biological context .
類似化合物との比較
Cvdc, (Z)- can be compared to other similar compounds based on its chemical structure and reactivity. Similar compounds include other diazocarbonyl compounds, which share similar functional groups and undergo comparable reactions . Cvdc, (Z)- is unique in its specific reactivity and the range of applications it supports, making it a valuable tool in both research and industrial settings .
Conclusion
Cvdc, (Z)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Continued research and development will likely uncover even more uses for this fascinating compound.
特性
CAS番号 |
130598-18-4 |
|---|---|
分子式 |
C11H14ClN3O4 |
分子量 |
287.70 g/mol |
IUPAC名 |
4-amino-5-[(Z)-2-chloroethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H14ClN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h1-2,4,7-9,16-17H,3,5H2,(H2,13,14,18)/b2-1-/t7-,8+,9+/m0/s1 |
InChIキー |
DCWUQHLHCBQOAM-IWMFZOCNSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C\Cl)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCl)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















